molecular formula C16H25N3O3S B2452246 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide CAS No. 2034374-99-5

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide

Cat. No. B2452246
CAS RN: 2034374-99-5
M. Wt: 339.45
InChI Key: BBWOUIUKZRBXGJ-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidine (Hexahydropyridine) is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .


Molecular Structure Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .


Chemical Reactions Analysis

Piperidine is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .


Physical And Chemical Properties Analysis

The molecular formula of a similar compound, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide, is C13H21N3O4S and its molecular weight is 315.39.

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

Research on non-fentanil novel synthetic opioids, particularly N-substituted benzamides and acetamides, has revealed significant insights into the chemistry and pharmacology of these compounds. These studies provide foundational knowledge for the development of new analgesics and the understanding of opioid receptor agonist mechanisms. The detailed review of these compounds' chemical structures, adaptations from patented compounds, and their impact on drug markets showcases the application of chemical synthesis and pharmacological evaluation in drug development and abuse potential assessment (Sharma et al., 2018).

Insect Repellent Formulation and Safety

Investigations into the pharmacokinetics, formulation, and safety of insect repellents like N,N-diethyl-3-methylbenzamide (DEET) highlight the importance of chemical compounds in developing effective and safe consumer products. This research emphasizes the role of chemical analysis in enhancing the understanding of skin penetration, biodistribution, and the development of new formulations to reduce skin absorption and extend protection duration (Qiu et al., 1998).

Environmental Contaminants and Health

The study of parabens, esters of para-hydroxybenzoic acid, in aquatic environments reviews their occurrence, fate, and behavior, providing insights into the environmental impact of chemical compounds used in consumer products. This research is crucial for understanding how chemicals interact with the environment and potential health risks, guiding regulatory actions and the development of safer alternatives (Haman et al., 2015).

Food Safety and Toxicology

Research into food-borne amines and amides as potential precursors of endogenous carcinogens explores the relationship between dietary components and cancer risk. This field of study demonstrates the application of chemical analysis and toxicological evaluation in assessing food safety and developing guidelines for reducing exposure to potentially harmful compounds (Lin, 1986).

Piperazine Derivatives and Therapeutic Uses

A review of piperazine derivatives emphasizes their significance in drug design, showcasing the broad potential of this moiety across various therapeutic categories. This literature highlights the interdisciplinary nature of chemical synthesis, pharmacology, and therapeutic application, underscoring the importance of structural modification for enhancing drug efficacy and safety (Rathi et al., 2016).

Mechanism of Action

The mechanism of action of Piperine, a true alkaloid having piperidine moiety, is still not totally clear . It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Future Directions

This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-13-6-4-5-7-15(13)16(20)17-12-14-8-10-19(11-9-14)23(21,22)18(2)3/h4-7,14H,8-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWOUIUKZRBXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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